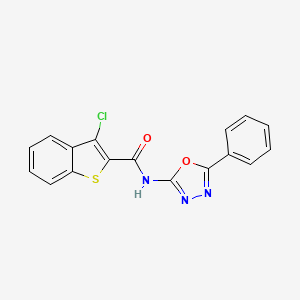

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 3, linked via a carboxamide group to a 5-phenyl-1,3,4-oxadiazole moiety. This structure combines electron-deficient aromatic systems (benzothiophene and oxadiazole) with a polar carboxamide bridge, making it a candidate for diverse biological applications, including antimicrobial and antioxidant activities.

Properties

IUPAC Name |

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O2S/c18-13-11-8-4-5-9-12(11)24-14(13)15(22)19-17-21-20-16(23-17)10-6-2-1-3-7-10/h1-9H,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNAKOSQLDCJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization . The reaction conditions often include the use of oxidizing agents such as lead tetraacetate, potassium permanganate, or iodobenzenediacetate .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free conditions and microwave-assisted synthesis to enhance yield and reduce reaction times . The use of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent has also been reported .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, lead tetraacetate.

Reducing Agents: Sodium borohydride.

Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound has potential as an antibacterial, antiviral, and anticancer agent due to its heterocyclic structure.

Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: The compound’s antioxidant properties make it a candidate for studies on oxidative stress and related diseases.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Moieties

Compounds sharing the 5-phenyl-1,3,4-oxadiazole scaffold but differing in core structures and substituents include:

Table 1: Key Structural and Physical Properties of Oxadiazole Derivatives

Key Observations :

- Yield : The target compound’s yield is unspecified, but analogues like 6e achieve high yields (91%) via optimized cyclization .

- Melting Points : Compounds with rigid cores (e.g., benzothiophene) often exhibit higher melting points. The absence of data for the target compound limits direct comparison, but furan-based derivatives (e.g., 6g) melt at 185–186°C, suggesting moderate stability .

Thiadiazole and Thiophene Analogues

Thiadiazole derivatives, such as 3-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS: 620577-63-1), replace oxadiazole with thiadiazole, altering electronic properties.

Table 2: Comparison with Thiadiazole Derivatives

Key Observations :

- Electronic Effects : Thiadiazole’s electron-withdrawing sulfur may reduce aromatic π-stacking compared to oxadiazole, affecting target binding .

- Substituents : Ethylsulfanyl and fluorine substituents (e.g., in ) could enhance metabolic stability or antibacterial potency.

Antimicrobial Activity:

- Oxadiazole-Thiophene Hybrids: Compound 9 in (1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyridinedione) showed inhibition zones comparable to metronidazole and streptomycin against S. aureus and E. coli .

- Thiadiazole Analogues : Derivatives from displayed MICs of 12.5–100 µg/ml against bacterial strains, with ciprofloxacin as a reference .

Antioxidant Activity:

- Imidazole-oxadiazole hybrids in demonstrated DPPH radical scavenging activity comparable to ascorbic acid, attributed to the oxadiazole ring’s electron-deficient nature .

Inferences for Target Compound :

- The carboxamide linker could facilitate hydrogen bonding with microbial enzymes, similar to carbohydrazides in .

Biological Activity

The compound 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide is a derivative of benzothiophene and oxadiazole, which has garnered attention due to its potential biological activities, particularly in anti-inflammatory, antibacterial, and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 296.72 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its components.

Structural Characteristics

The compound features a chloro substituent on the benzothiophene moiety and an oxadiazole ring that is known for its diverse pharmacological applications. The presence of these functional groups is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant anti-inflammatory properties. In a study evaluating various oxadiazole derivatives, it was found that compounds similar to this compound demonstrated marked inhibition of inflammatory mediators such as prostaglandins and cytokines .

Case Study: In Vivo Evaluation

In vivo studies involving animal models showed that administration of this compound resulted in reduced paw edema in rats, indicating effective anti-inflammatory action. The mechanism was hypothesized to involve inhibition of cyclooxygenase (COX) enzymes .

Antibacterial Activity

The compound has also been tested for antibacterial properties. A series of experiments demonstrated that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–128 µg/mL, comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC value was found to be approximately 15 µM, indicating significant cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells .

Mechanistic Insights

The anticancer activity appears to be mediated through multiple pathways:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide?

- Methodology : A common approach involves coupling reactions between activated benzothiophene intermediates and oxadiazole-containing amines. For example, chloroacetyl chloride can react with amino-oxadiazole derivatives in dioxane with triethylamine as a base. The product is isolated via recrystallization (e.g., ethanol-DMF mixtures) and characterized via H NMR and elemental analysis .

Q. How is the purity of this compound assessed in academic research?

- Methodology : Recrystallization from polar aprotic solvents (e.g., DMF-water mixtures) is standard. Analytical techniques include H/C NMR for structural confirmation, HRMS for molecular weight verification, and HPLC for purity assessment (>95% typically required for biological testing) .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodology : Antimicrobial activity is screened via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antifungal activity may involve sterol 14α-demethylase inhibition assays, referencing protocols for related oxadiazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodology : Ultrasound irradiation (e.g., 40 kHz) in tetrahydrofuran (THF) with methanesulfonic acid as a catalyst improves bis-heterocycle conjugation efficiency. Reaction monitoring via TLC and stoichiometric control of intermediates (e.g., 2-chlorobenzothiophene derivatives) is critical .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodology : Compare substituent effects using SAR studies. For example, replacing the 3-chloro group in benzothiophene with fluorine (as in analog 86 ) may enhance antimicrobial activity by altering electron-withdrawing properties. Conflicting results (e.g., inactive vs. active analogs) require re-evaluation of assay conditions (e.g., pH, inoculum size) .

Q. How is crystallographic analysis applied to study target binding?

- Methodology : Co-crystallize the compound with target enzymes (e.g., fungal sterol 14α-demethylase). X-ray diffraction (resolution ≤2.0 Å) identifies key interactions, such as hydrogen bonding between the oxadiazole nitrogen and active-site heme iron. Molecular docking (e.g., AutoDock Vina) validates these interactions .

Q. What advanced analytical techniques characterize its stability under physiological conditions?

- Methodology : Simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) stability assays at 37°C, monitored via LC-MS. Degradation products (e.g., hydrolyzed amide bonds) are identified using high-resolution tandem MS .

Methodological Notes

- Contradictory Data Handling : When SAR results conflict (e.g., inactive 5 vs. active 9 in ), verify assay reproducibility and probe steric effects using computational modeling (e.g., DFT for charge distribution).

- Target Validation : Use CRISPR-Cas9 knockout strains to confirm enzyme targets (e.g., PFOR in anaerobic pathogens) for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.